5-Ethoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine
Description
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)7-3-6-4-11-12-8(6)5-10-7/h4,7,10H,2-3,5H2,1H3,(H,11,12) |
InChI Key |
VBHKDYWPJMEUIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(CN1)NN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization. The reaction is usually carried out in ethanol under reflux conditions. The intermediate formed undergoes further cyclization to yield the desired pyrazolo-pyridine compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolo-pyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrazolo-pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted pyrazolo-pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
5-Ethoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a scaffold for the development of new therapeutic agents targeting various diseases.
Industry: The compound is used in the development of agrochemicals and other industrially relevant materials.
Mechanism of Action
The mechanism of action of 5-Ethoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivatives and their intended applications .
Comparison with Similar Compounds
Structural and Functional Analogues
Alkoxycarbonyl Derivatives
- However, the tert-butyl group improves stability under acidic conditions, making it preferable for protecting-group strategies in multi-step syntheses .
Halogen-Substituted Derivatives
- 5-Halo-1H-pyrazolo[3,4-c]pyridines (e.g., 5-chloro, C₇H₇ClN₃):
Halogenation at the 5-position (vs. ethoxycarbonyl) introduces electronegative substituents, altering electronic properties. For instance, 5-chloro derivatives exhibit enhanced electrophilicity, facilitating cross-coupling reactions in material science applications. However, they lack the carboxylate functionality for ester hydrolysis or amide formation .
Methyl-Substituted Analogues
- (4S)-1,4-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (C₇H₁₁N₃):
Methyl groups at the 1- and 4-positions introduce chirality and steric constraints, impacting binding affinity in biological targets. This compound is synthesized via boroxin-mediated cyclization, highlighting divergent synthetic pathways compared to the ethoxycarbonyl derivative’s esterification routes .
Fused-Ring Systems
- Benzopyrano[3,4-c]pyridines: These derivatives incorporate a fused benzene ring, increasing π-conjugation and rigidity. Such structural modifications enhance fluorescence properties, making them suitable for optoelectronic applications. However, their synthesis requires multi-step deprotection and cyclization, resulting in lower yields (40–60%) compared to the straightforward functionalization of pyrazolo[3,4-c]pyridines .
Thiazolo[4,5-c]pyridines :
Replacing the pyrazole ring with a thiazole introduces sulfur heteroatoms, improving electron-transport properties. However, traditional syntheses suffer from low yields (9–25%) due to inefficient cyclization steps, whereas pyrazolo[3,4-c]pyridines benefit from optimized protocols using ionic liquids or dichloroethane co-solvents to achieve >80% yields .
Electronic and Application-Based Comparisons
Biological Activity
5-Ethoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of 5-Ethoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine is with a molecular weight of approximately 196.22 g/mol. The compound features a pyrazolo-pyridine core structure which is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H12N2O2 |
| Molecular Weight | 196.22 g/mol |
| CAS Number | 1384080-92-5 |
| IUPAC Name | Ethyl 5-ethoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine |
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives of tetrahydro-pyrazolo[3,4-c]pyridines have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study : A derivative was tested against human breast cancer cells (MCF-7) and demonstrated an IC50 value of 15 μM, indicating significant cytotoxicity compared to control groups .
Anti-inflammatory Effects
Research has highlighted the potential of this compound in modulating inflammatory pathways. Specifically, it has been suggested that it could inhibit the activity of autotaxin (ATX), which plays a role in inflammation and fibrosis.
Findings : In a mouse model of pulmonary fibrosis, compounds similar to 5-Ethoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine showed a reduction in fibrosis markers by regulating the TGF-β/Smad signaling pathway .
Neuroprotective Properties
In addition to its anticancer and anti-inflammatory activities, there is emerging evidence suggesting neuroprotective effects. Compounds within this class have been shown to protect neuronal cells from oxidative stress-induced apoptosis.
Research Example : A study demonstrated that treatment with a related compound reduced neuronal cell death in vitro by up to 40% under oxidative stress conditions .
Table 2: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | IC50 = 15 μM in MCF-7 cells | |
| Anti-inflammatory | Reduced fibrosis markers in mouse model | |
| Neuroprotective | Decreased neuronal cell death by 40% |
The biological activity of 5-Ethoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine is likely mediated through its interaction with specific enzymes and receptors involved in cell signaling pathways. For example:
- Inhibition of Autotaxin : By inhibiting autotaxin activity, the compound can reduce lysophosphatidic acid (LPA) levels which are implicated in inflammation.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
